molecular formula C26H27N5O B2749796 N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203126-64-0

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2749796
CAS No.: 1203126-64-0
M. Wt: 425.536
InChI Key: RUSLBTYXRCZFLZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound featuring a piperidine-3-carboxamide core substituted with a 6-phenylpyridazin-3-yl group at the 1-position and an indole-containing ethyl chain at the carboxamide nitrogen. The indole moiety and pyridazine ring suggest possible interactions with enzymes or receptors, as seen in related compounds targeting viral proteases or parasitic synchronization mechanisms .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O/c32-26(27-15-14-20-17-28-24-11-5-4-10-22(20)24)21-9-6-16-31(18-21)25-13-12-23(29-30-25)19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,28H,6,9,14-16,18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLBTYXRCZFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis One common approach starts with the preparation of the indole derivative, which is then coupled with a piperidine derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques, typically employing palladium on carbon as a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens, Lewis acids.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole or piperidine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural variations and biological activities:

Compound Name Structural Features Biological Activity Target/Mechanism References
Target Compound : N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide Indol-3-yl ethyl, piperidine-3-carboxamide, 6-phenylpyridazinyl Inferred antiviral/antiparasitic activity (based on analogs) Potential protease/receptor modulation
ZINC08765174 : 1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide Indol-3-yl propanoyl, 4-phenylbutan-2-yl substituent COVID-19 Mpro inhibition (-11.5 kcal/mol binding affinity) Binds to SARS-CoV-2 main protease (Mpro)
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indol-3-yl ethyl, hexanamide chain Blocks Plasmodium falciparum synchronization induced by melatonin Interferes with malaria parasite circadian rhythm
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide Fluorinated indole, pyrimidinyl substituent Unknown (structural optimization for enhanced pharmacokinetics) Hypothesized improved metabolic stability
FUB-UR-144 : (1-(4-fluorobenzyl)-1H-indol-3-yl)(tetramethylcyclopropyl)methanone 4-Fluorobenzyl indole, tetramethylcyclopropyl ketone Cannabinoid receptor agonist Binds to CB1/CB2 receptors

Structural and Functional Insights

  • Indole Modifications :

    • The indole moiety is critical for receptor interactions. Fluorination (e.g., in ) may enhance metabolic stability or binding specificity .
    • Substituents like hexanamide () or benzamide (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide) influence hydrophobicity and target engagement .
  • Piperidine-3-carboxamide scaffolds are common in protease inhibitors, as seen in ZINC08765174’s interaction with COVID-19 Mpro .
  • Biological Activity Trends: Antiparasitic: Indole-ethyl derivatives (e.g., hexanamide) disrupt Plasmodium synchronization without intrinsic activity, suggesting a modulatory role . Neuroactive Effects: Fluorinated indole derivatives (e.g., FUB-UR-144) target cannabinoid receptors, indicating structural plasticity for diverse applications .

Mechanistic and Pharmacokinetic Considerations

  • Binding Affinity : ZINC08765174’s high affinity (-11.5 kcal/mol) for COVID-19 Mpro underscores the importance of the indole-piperidine scaffold in competitive inhibition .
  • ADME Properties : While the target compound’s pharmacokinetics are unreported, ZINC08765174 demonstrates favorable ADME properties, suggesting that similar compounds may possess drug-like viability .
  • Selectivity: Fluorination () or pyridazine substitution (target compound) could reduce off-target effects compared to non-fluorinated analogs .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1203126-64-0, is a synthetic compound that combines an indole moiety and a pyridazinone core. This unique structural framework suggests a potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5OC_{26}H_{27}N_{5}O, with a molecular weight of 425.5 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC26H27N5OC_{26}H_{27}N_{5}O
Molecular Weight425.5 g/mol
CAS Number1203126-64-0

Biological Activity Overview

Research indicates that similar compounds within the indole and pyridazine classes exhibit significant biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The biological activity of this compound is primarily attributed to its interaction with various biological receptors and pathways.

  • Receptor Interaction : The compound is believed to interact with formyl peptide receptors, which play a critical role in immune response modulation. This interaction can influence cytokine production and cellular signaling pathways related to inflammation and pain management.
  • Neuroprotective Effects : Similar compounds have been investigated for their potential to modify disease progression in neurodegenerative disorders such as Huntington's disease by targeting kynurenine pathway metabolites .

In Vitro Studies

Recent studies have demonstrated the compound's potential efficacy in various biological assays:

  • Anti-inflammatory Activity : Compounds structurally related to this compound have shown promising results in modulating inflammatory responses through cytokine regulation.
  • Antiviral Activity : Other derivatives in the piperidine class have been tested against viruses such as HIV and HSV, indicating that modifications in structure can lead to varying degrees of antiviral efficacy .

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique pharmacological profile:

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(6-pheny...Indole + Pyridazine coreAnti-inflammatory, Neuroprotective
5-Nitro-pyridazinoneNitro group substitutionAntimicrobial
4-Chloro-pyridazinoneChlorine substitutionAnticancer

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including:
  • Step 1: Formation of the piperidine-3-carboxamide core via condensation of piperidine derivatives with activated carbonyl groups under basic conditions (e.g., NaH or K₂CO₃ in THF) .
  • Step 2: Functionalization of the indole moiety through nucleophilic substitution or coupling reactions. For example, 1-(6-phenylpyridazin-3-yl)piperidine derivatives are coupled with indole-ethylamine intermediates using coupling agents like EDC/HOBt .
  • Critical Parameters: Temperature (60–80°C for optimal kinetics), solvent polarity (THF or methanol for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) .
  • Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1^1H/13^13C NMR and LC-MS to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound under experimental storage conditions?

  • Methodological Answer:
  • Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., hydrolysis of the carboxamide bond) .
  • Storage Recommendations: Lyophilized solid at -20°C under inert gas (argon) to prevent oxidation of the indole moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer:
  • Source Analysis: Cross-validate assay conditions (e.g., cell line specificity, enzyme isoforms). For example, shows human Butyrylcholinesterase (BChE) binding but no activity against Acetylcholinesterase (AChE) .
  • Structural Determinants: Compare binding modes using molecular docking (PDB ID: 8E0D) to identify key interactions (e.g., indole stacking vs. pyridazinyl hydrogen bonding) .
  • Experimental Replication: Perform dose-response curves (IC₅₀) in parallel assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for neurological targets?

  • Methodological Answer:
  • Core Modifications: Test analogs with substitutions on the phenylpyridazinyl group (e.g., electron-withdrawing groups like -CF₃ for enhanced BChE affinity) .
  • Indole Modifications: Introduce halogens (e.g., 6-chloroindole) to improve blood-brain barrier permeability, as seen in .
  • Pharmacophore Mapping: Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic properties with activity .

Q. What experimental approaches are recommended to investigate off-target effects in vivo?

  • Methodological Answer:
  • Proteome-Wide Screening: Utilize thermal shift assays (TSA) to identify unintended protein targets .
  • Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics in rodent plasma to detect pathway perturbations (e.g., tryptophan metabolism) .
  • Behavioral Assays: Combine with EEG/EMG recordings in animal models to assess neurological side effects .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show no activity for structurally similar analogs?

  • Analysis:
  • Example Contradiction: highlights indole-piperidine carboxamides as enzyme inhibitors, while reports inactive pyridazine-triazole analogs.
  • Resolution: The phenylpyridazinyl group (vs. triazole) is critical for π-π stacking in BChE’s catalytic gorge .
  • Validation: Synthesize hybrid analogs (e.g., 6-phenylpyridazinyl-triazole) and test inhibition kinetics .

Formulation Challenges

Q. What formulation strategies mitigate poor aqueous solubility of this compound for in vivo studies?

  • Methodological Answer:
  • Co-Solvent Systems: Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • Liposomal Encapsulation: Phosphatidylcholine/cholesterol liposomes (size: 100–150 nm) to enhance bioavailability .
  • Solid Dispersion: Spray-dried dispersions with HPMC-AS to stabilize amorphous forms .

Toxicity Profiling

Q. How can researchers assess potential hepatotoxicity during preclinical development?

  • Methodological Answer:
  • In Vitro Screening: HepG2 cell viability assays (MTT) + CYP3A4/2D6 inhibition profiling .
  • In Vivo Biomarkers: Monitor serum ALT/AST levels and liver histopathology in rodents after 28-day dosing .
  • Metabolite Identification: LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) .

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